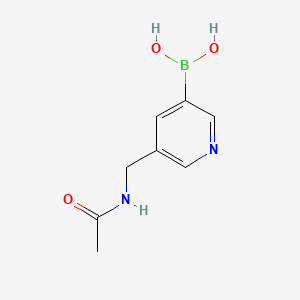

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of this process .

Análisis De Reacciones Químicas

Types of Reactions

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Aplicaciones Científicas De Investigación

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In the context of enzyme inhibition, the boronic acid group can interact with active site residues, forming a reversible covalent bond that inhibits enzyme activity . This interaction is facilitated by the electrophilic nature of the boronic acid group, which can react with nucleophilic residues in the enzyme’s active site .

Comparación Con Compuestos Similares

Similar Compounds

3-Pyridinylboronic acid: Similar in structure but lacks the acetamidomethyl group, which may affect its reactivity and applications.

5-Bromopyridine-3-boronic acid: Contains a bromine atom, which can influence its chemical properties and reactivity in cross-coupling reactions.

6-Methoxy-3-pyridinylboronic acid: Features a methoxy group, which can alter its electronic properties and reactivity.

Uniqueness

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is unique due to the presence of the acetamidomethyl group, which can provide additional sites for chemical modification and enhance its utility in various applications. This structural feature distinguishes it from other pyridinylboronic acids and can influence its reactivity and interactions with other molecules .

Actividad Biológica

Overview

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid, with the CAS number 1310403-80-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The compound features a pyridine ring substituted with an acetamidomethyl group and a boronic acid moiety. This structure is significant as the boronic acid group can form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition of their activity. This compound has been studied for its potential to inhibit proteases and other enzymes involved in cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has shown potential in inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. The inhibition of proteasomes can lead to the accumulation of pro-apoptotic factors, thereby inducing cell death in malignant cells .

Anticancer Properties

The compound's anticancer properties have been explored through various studies. It has been shown to selectively target cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics. In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells .

Study 1: Inhibition of Proteasome Activity

A study conducted on the effects of this compound on proteasome activity revealed significant inhibition at low micromolar concentrations. The study utilized various cancer cell lines and assessed cell viability through MTT assays. The results indicated a dose-dependent decrease in cell viability, correlating with increased concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

This data suggests that this compound effectively inhibits proteasome function, leading to reduced viability of cancer cells .

Study 2: Selectivity Towards Cancer Cells

Another study focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The results showed that while normal cells exhibited minimal cytotoxicity, cancer cells demonstrated significant sensitivity to the compound.

| Cell Type | IC50 (µM) |

|---|---|

| Normal Fibroblasts | >20 |

| MCF7 (Breast) | 8 |

| PC3 (Prostate) | 6 |

This selectivity highlights the potential therapeutic utility of the compound in targeting malignant cells while minimizing effects on healthy tissues .

Propiedades

IUPAC Name |

[5-(acetamidomethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7/h2-3,5,13-14H,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJUCLWECOBMFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.